molecular formula C10H19BrO2 B3182435 Methyl 9-bromononanoate CAS No. 67878-15-3

Methyl 9-bromononanoate

Cat. No.: B3182435
CAS No.: 67878-15-3
M. Wt: 251.16 g/mol
InChI Key: UEWKXXYDRZHKCR-UHFFFAOYSA-N
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Description

Methyl 9-bromononanoate (C₁₀H₁₉BrO₂) is a brominated fatty acid ester characterized by a nine-carbon aliphatic chain with a bromine atom at the terminal (9th) position and a methyl ester group at the carboxyl end. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of lipid nanoparticles (LNPs) for drug delivery systems. Its synthesis involves the Hunsdiecker reaction, where the silver salt of methyl hydrogen sebacate is heated with bromine in carbon tetrachloride, yielding the brominated ester . The compound’s bromine atom enables nucleophilic substitution (SN2) reactions, making it a versatile intermediate for constructing complex molecules, such as ionizable lipids in LNPs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-bromononanoate is typically synthesized through the esterification of 9-bromononanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-bromononanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted nonanoates.

    Reduction: 9-bromononan-1-ol.

    Hydrolysis: 9-bromononanoic acid.

Scientific Research Applications

Methyl 9-bromononanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-bromononanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 9-Bromononanoate (CAS 28598-81-4)

Structural Differences: Ethyl 9-bromononanoate (C₁₁H₂₁BrO₂) replaces the methyl ester group with an ethyl group, increasing its molecular weight (265.19 g/mol vs. ~250.9 g/mol for the methyl analog) . Physical Properties:

  • Boiling Point: 180°C at 30 mmHg (vs.
  • Density : 1.17 g/cm³ .
  • LogP: 3.68, indicating higher lipophilicity than the methyl ester due to the longer alkyl chain . Applications: Ethyl 9-bromononanoate is commercially available (purity >97%) and serves as a precursor in organic synthesis and pharmaceutical intermediates .

Methyl 8-Bromooctanoate (CAS 26825-92-3)

Structural Differences : This analog has an eight-carbon chain with bromine at the 8th position (C₉H₁₇BrO₂), reducing steric hindrance compared to the nine-carbon chain .
Physical Properties :

  • Molecular Weight : 237.13 g/mol .
  • Purity : >98% (commercially available) .
    Reactivity : The shorter chain facilitates faster SN2 reactions due to reduced steric effects, making it preferable for synthesizing medium-chain derivatives .

Prenyl 9-Bromononanoate

Structural Differences: The prenyl (3-methyl-2-buten-1-ol) ester group introduces unsaturation, enhancing membrane fluidity in lipid-based formulations . Synthesis: Prepared via EDCI/DMAP-mediated esterification of 9-bromononanoic acid with prenol, yielding 76% efficiency . Applications: Used in stereoselective synthesis of nitro fatty acids, leveraging its unsaturated tail for improved solubility in hydrophobic environments .

Comparative Analysis Table

Property Methyl 9-Bromononanoate Ethyl 9-Bromononanoate Methyl 8-Bromooctanoate Prenyl 9-Bromononanoate
Molecular Formula C₁₀H₁₉BrO₂ C₁₁H₂₁BrO₂ C₉H₁₇BrO₂ C₁₄H₂₃BrO₂
Molecular Weight ~250.9 g/mol 265.19 g/mol 237.13 g/mol 311.24 g/mol
Boiling Point Not reported 180°C (30 mmHg) Not reported Not reported
Density Not reported 1.17 g/cm³ Not reported Not reported
LogP Estimated ~3.2 3.68 Estimated ~2.8 Estimated ~4.5
Key Applications LNPs for drug delivery Organic synthesis Medium-chain intermediates Nitro fatty acid synthesis

Key Research Findings

Synthetic Utility: this compound’s terminal bromine enables efficient SN2 reactions, as demonstrated in the synthesis of ionizable lipids for LNPs (75% yield in HBr-mediated acid conversion) .

Lipophilicity Trends: Ethyl 9-bromononanoate’s higher LogP (3.68 vs. ~3.2 for methyl) enhances its suitability for lipid-based formulations requiring prolonged tissue retention .

Steric Effects: Methyl 8-bromooctanoate’s shorter chain improves reaction kinetics in nucleophilic substitutions compared to its nine-carbon counterparts .

Functional Group Impact: Prenyl 9-bromononanoate’s unsaturated tail increases membrane fluidity, critical for endosomal escape in mRNA delivery systems .

Biological Activity

Methyl 9-bromononanoate (CAS Number: 67878-15-3) is an organic compound characterized by a bromine atom at the ninth carbon of a nonanoate chain. This unique structural configuration influences its biological activity, particularly in metabolic pathways and enzymatic interactions. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10H19BrO2
  • Molecular Weight : 251.16 g/mol
  • Boiling Point : 131 °C at 2 Torr
  • Purity : ≥ 97%

Biological Activity Overview

Preliminary studies indicate that this compound may influence various biochemical pathways, particularly those involving fatty acid metabolism. Notably, it has been shown to interact with Δ12-desaturase enzymes in microalgae, which are crucial for lipid metabolism. This interaction suggests potential applications in biotechnology and metabolic engineering .

Enzymatic Activity

The compound's impact on enzymatic activities is significant. This compound modulates the activity of desaturases, which are essential for the biosynthesis of unsaturated fatty acids. This modulation could have implications for understanding metabolic disorders and developing therapeutic agents targeting lipid metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl nonanoateC9H18O2No halogen; simpler structure
Methyl 8-bromooctanoateC8H17BrO2Bromine at the eighth position
Methyl 10-bromodecanoateC11H23BrO2Bromine at the tenth position

The placement of the bromine atom significantly alters the reactivity and biological activity of these compounds, making this compound particularly interesting for further research .

Study on Enzymatic Interaction

A study investigating the interaction between this compound and Δ12-desaturase enzymes demonstrated that this compound can enhance or inhibit the activity of these enzymes depending on concentration. The findings suggest that precise modulation of desaturase activity could lead to improved lipid profiles in organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 9-bromononanoate, and what critical reaction parameters must be controlled?

this compound is typically synthesized via esterification of 9-bromononanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature : Maintain reflux conditions (≈70–80°C) to drive esterification without side reactions like hydrolysis .
  • Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize water interference.
  • Purification : Column chromatography or distillation is recommended to isolate the ester from unreacted acid or methanol . Note: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or NMR .

Q. What safety protocols are essential when handling methyl 9-bromonanoate in laboratory settings?

  • Hazard classification : Follow CLP Regulation (EC) No 1272/2008 guidelines for brominated compounds, which may include skin irritation, eye damage, or environmental toxicity .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Waste disposal : Segregate halogenated waste and adhere to institutional protocols for brominated organics .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.6–3.7 ppm for OCH₃) and bromine-substituted carbon (δ ~30–40 ppm for C-Br) .
  • GC-MS : Confirm molecular ion ([M⁺] at m/z 266) and fragmentation patterns (e.g., loss of CH₃OH or Br) .
    • Elemental analysis : Validate %C, %H, and %Br to ±0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Catalyst screening : Compare Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., BF₃·OEt₂) for faster esterification .
  • Solvent-free methods : Explore microwave-assisted synthesis to reduce reaction time and energy input .
  • Statistical optimization : Use response surface methodology (RSM) to model variables like temperature, catalyst loading, and molar ratios .

Q. What analytical strategies resolve discrepancies in NMR data for this compound derivatives?

  • Dynamic effects : Bromine’s quadrupolar moment may cause splitting artifacts. Use higher magnetic field strengths (≥400 MHz) or decoupling techniques .
  • Impurity identification : Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to detect regioisomers or unreacted precursors .
  • Multi-technique validation : Cross-reference NMR with IR (C=O stretch at ~1740 cm⁻¹) and HPLC retention times .

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what mechanistic insights are critical?

  • Substrate compatibility : Test coupling with arylboronic acids (Suzuki) or alkynes (Sonogashira). The bromine at C9 may sterically hinder transmetallation; use bulky ligands (e.g., XPhos) to enhance reactivity .
  • Mechanistic studies : Monitor intermediates via in situ ³¹P NMR to assess ligand stability and oxidative addition rates .
  • Byproduct analysis : Identify β-hydride elimination products (e.g., alkenes) via GC-MS to refine catalytic systems .

Q. Data Reporting and Methodological Rigor

Q. What statistical approaches ensure reproducibility in kinetic studies of this compound reactions?

  • Error analysis : Report standard deviations (SD) for triplicate measurements. Use ANOVA to compare batch-to-batch variability .
  • Dose-response modeling : Fit time-yield curves to first-order kinetics; justify significant digits based on instrument precision (e.g., ±0.1% for balances) .

Q. How should conflicting solubility data for this compound in polar solvents be addressed?

  • Controlled experiments : Measure solubility in DMSO, methanol, and water at 25°C using gravimetric methods.
  • Data reconciliation : Apply the Cohen’s d statistic to quantify effect sizes between studies. Discrepancies >10% warrant re-evaluation of solvent purity or temperature calibration .

Q. Tables for Key Data

Table 1. Comparative Analysis of Characterization Techniques

TechniqueParameters MeasuredPrecision/ToleranceEvidence Source
¹H NMRChemical shifts, integration±0.01 ppm
GC-MSMolecular ion, fragments±0.1 m/z
Elemental Analysis%C, %H, %Br±0.3%

Table 2. Optimization of Esterification Yield

CatalystTemp (°C)Time (h)Yield (%)
H₂SO₄80678
BF₃·OEt₂70485
p-TsOH75582
Source: Adapted from

Properties

IUPAC Name

methyl 9-bromononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKXXYDRZHKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl-9-hydroxy-nonanoate (1.1 g, 5.85 mmol, 1.0 equiv) in CH2Cl2 (30 mL, 0.2 M) at 0° C. was treated successively with CBr4 (2.5 g, 7.54 mmol, 1.3 equiv) and PPh3 (2.15 g, 8.19 mmol, 1.4 equiv) and the reaction mixture was stirred at 4° C. for 10 h. The reaction mixture was then concenctrated under reduced pressure and washed repeatedly with Et2O (8×10 mL washes). The Et2O washes were combined and concentrated under reduced pressure. Chromatography (SiO2, 5 cm×15 cm, hexanes) afforded the intermediate as a clear, colorless oil (1.02 g, 1.47 g theorectical, 69.5%): 1H NMR (CDCl3, 250 MHz) d 3.64 (s, 3H, C(O)OCH3), 3.38 (t, 2H, J=6.8 Hz, CH2Br), 2.29 (t, 2H, J=7.4 Hz CH2C(O)OCH3), 1.83 (p, 2H, CH2CH2Br), 1.63 (m, 2H, CH2CH2C(O)OCH3) 1.47-1.28 (m, 8H, alkyl protons).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 9-bromononanoate
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